3-[(3-Chlorobenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole
Description
3-[(3-Chlorobenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole is a heterocyclic compound featuring a fused triazolobenzothiazole core substituted with a 3-chlorobenzylsulfanyl group. This structure combines sulfur and nitrogen atoms within aromatic systems, which are known to enhance biological activity and molecular stability .
Properties
Molecular Formula |
C15H10ClN3S2 |
|---|---|
Molecular Weight |
331.8 g/mol |
IUPAC Name |
1-[(3-chlorophenyl)methylsulfanyl]-[1,2,4]triazolo[3,4-b][1,3]benzothiazole |
InChI |
InChI=1S/C15H10ClN3S2/c16-11-5-3-4-10(8-11)9-20-14-17-18-15-19(14)12-6-1-2-7-13(12)21-15/h1-8H,9H2 |
InChI Key |
SDDUHCYWAFDZNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N3C(=NN=C3SCC4=CC(=CC=C4)Cl)S2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-[(3-Chlorobenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole typically involves the nucleophilic addition of 4-amino-3-mercapto-1,2,4-triazole derivatives to dibenzoylacetylene under stirring in acetonitrile at room temperature . This one-pot metal-free protocol yields the desired product in excellent yields (>90%) . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-[(3-Chlorobenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorobenzylsulfanyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include organic solvents like acetonitrile, catalysts such as palladium or copper, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted triazolobenzothiazole derivatives.
Scientific Research Applications
Antimicrobial Activity
The antimicrobial properties of triazole derivatives have been extensively studied. The compound exhibits significant activity against a range of bacterial and fungal pathogens.
Bacterial Inhibition
Research indicates that triazole compounds can inhibit the growth of various bacteria. For instance:
- Staphylococcus aureus : Compounds similar to 3-[(3-Chlorobenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole have shown Minimum Inhibitory Concentration (MIC) values as low as 0.5 μg/mL against this pathogen .
- Escherichia coli and Pseudomonas aeruginosa : Studies have demonstrated that triazoles exhibit potent antibacterial activity against these Gram-negative bacteria as well .
Fungal Activity
Triazole derivatives are also noted for their antifungal properties:
- Compounds with similar structures have been reported to be significantly more effective than traditional antifungal agents like fluconazole against strains such as Candida albicans and Aspergillus fumigatus, showcasing MIC values in the range of 0.00097–0.0156 μg/mL .
Anticancer Potential
The anticancer applications of triazole compounds are another area of interest. The structural features of this compound may contribute to its efficacy against various cancer cell lines.
Case Studies
- A study evaluated the anticancer activity of related benzothiazole derivatives against colon carcinoma cells (HCT-15) and reported significant cytotoxic effects with certain substitutions enhancing efficacy .
Anticonvulsant Properties
Recent findings suggest that triazole compounds could also serve as potential anticonvulsants.
Efficacy in Animal Models
Research has demonstrated that certain triazole derivatives exhibit anticonvulsant activity comparable to established medications. For example:
Mechanism of Action
The mechanism of action of 3-[(3-Chlorobenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as carbonic anhydrase and cholinesterase, which play crucial roles in various biological processes . By binding to these enzymes, the compound disrupts their normal function, leading to therapeutic effects such as antimicrobial and anticancer activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Sulfanyl Group
3-(4-Hexyloxyphenyl)-1,2,4-triazolo[3,4-b]benzothiazole
- Structure : Features a 4-hexyloxyphenyl group instead of 3-chlorobenzylsulfanyl.
- Synthesis : Prepared via Huisgen cycloaddition between 5-(4-hexyloxyphenyl)tetrazole and chlorobenzothiazole .
- Crystallography : The triazolobenzothiazole framework is nearly planar, with a dihedral angle of 53.34° between the benzothiazole and phenyl rings. The hexyloxy chain adopts a gauche-trans conformation .
3-((2-(2,4-Dichlorophenoxy)ethyl)thio)[1,2,4]triazolo[3,4-b][1,3]benzothiazole
- Structure: Substituted with a 2-(2,4-dichlorophenoxy)ethylthio group (Mol. Formula: C₁₆H₁₁Cl₂N₃OS₂) .
- Activity: The dichlorophenoxy group increases steric bulk and electron-withdrawing effects, which may improve binding to hydrophobic pockets in enzymes.
- Comparison: The dual chlorine atoms could enhance antimicrobial or antifungal activity compared to the mono-chloro derivative .
3-(Benzhydrylsulfanyl)[1,2,4]triazolo[3,4-b][1,3]benzothiazole
Variations in the Heterocyclic Core
Triazolothiadiazole Derivatives
- Example : 6-(3-Chloro-4-fluorophenyl)-3-(2,4-dichloro-5-fluorophenyl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole.
- Activity : Demonstrated potent analgesic activity attributed to halogen substituents (Cl, F) on aryl rings .
- Comparison : The triazolothiadiazole core differs from triazolobenzothiazole, altering electronic distribution and hydrogen-bonding capacity .
Triazolothiazine Derivatives
- Example : 3-(4-(tert-Butyl)phenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazine (5o).
- Activity : Inhibited metallo-β-lactamase IMP-1 by 63% at 100 μM .
Antimicrobial Activity
- Triazolobenzothiazole Derivatives : Compounds like 8-chloro-7-fluoro-1-[4-methylphenyl]sulfonyl-1,9a-dihydro[1,2,4]triazolo[3,4-b][1,3]benzothiazole (TZ-5) showed potent antioxidant activity, attributed to fluorine and chlorine substituents .
- 3-Chlorobenzyl Analogue : The chlorine atom at the benzyl position may similarly enhance oxidative stress mitigation but requires empirical validation.
Enzyme Inhibition
Crystallographic Data
- Planarity : The triazolobenzothiazole framework is consistently planar across derivatives (e.g., 3-(4-hexyloxyphenyl)-analogue), with dihedral angles influenced by substituents .
- Melting Points : Derivatives like 3-(4-hexyloxyphenyl)-... exhibit high melting points (~400 K), suggesting strong intermolecular forces .
Biological Activity
The compound 3-[(3-Chlorobenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole is a member of the triazolo-benzothiazole family, known for its diverse biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a triazole ring fused to a benzothiazole moiety, which contributes to its biological activity. The presence of the chlorobenzyl group enhances its lipophilicity and potential interactions with biological targets.
Anticancer Activity
Research indicates that compounds with similar scaffolds exhibit significant anticancer properties. For instance:
- Mechanism : The compound may inhibit key enzymes involved in cancer cell proliferation. Studies have shown that related triazolo-benzothiazoles can act as inhibitors of poly(ADP-ribose) polymerases (PARPs), which are crucial in DNA repair mechanisms .
- Case Study : A derivative of this compound demonstrated IC50 values in the nanomolar range against various cancer cell lines, indicating potent anticancer activity .
Antimicrobial Activity
The compound has been investigated for its antimicrobial properties:
- Mechanism : It is believed to disrupt microbial cell membranes or inhibit essential metabolic pathways.
- Research Findings : A study reported that similar thiazole derivatives exhibited antimicrobial effects against both gram-positive and gram-negative bacteria, suggesting that this compound may share similar properties .
Other Biological Activities
Additional studies have explored the potential of this compound in other areas:
- Anti-inflammatory Effects : Certain analogs have shown promise in reducing inflammation markers in vitro.
- Neuroprotective Properties : Research suggests that some derivatives may protect neuronal cells from oxidative stress-induced damage .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure:
- Chlorine Substitution : The presence of chlorine on the benzyl ring has been linked to enhanced antiproliferative activity due to increased electron-withdrawing effects.
- Sulfanyl Group : This group is essential for maintaining the compound's reactivity and interaction with biological targets.
Comparative Analysis with Similar Compounds
| Compound | Biological Activity | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | Anticancer | <0.01 | PARP inhibition |
| 3-[(4-Chlorobenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole | Antimicrobial | 0.5 | Membrane disruption |
| 3-[(4-Bromobenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole | Anti-inflammatory | 0.8 | Cytokine inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
